tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate

Purity Quality Control Synthetic Intermediate

This N-Boc-protected 4-hydroxy-3-phenylpiperidine (CAS 632352-57-9) is supplied as a racemic mixture of cis/trans diastereomers at ≥95% purity. The Boc group ensures stability toward nucleophiles and bases, enabling multi-step sequences before mild acidic deprotection (TFA) to expose the piperidine nitrogen. The 4-hydroxyl and 3-phenyl substituents provide orthogonal functional handles essential for constructing CNS-active molecules, PROTAC linkers, and SAR probes. Substituting with unprotected analogs or alternative N-protected forms compromises synthetic reproducibility and stereochemical fidelity.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 632352-57-9
Cat. No. B1467737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate
CAS632352-57-9
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
InChIKeyDISTZHMQLVYZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate (CAS 632352-57-9): A Boc-Protected Piperidine Intermediate for Targeted Synthesis


tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate (CAS 632352-57-9) is a heterocyclic building block belonging to the class of N-Boc-protected 4-hydroxy-3-phenylpiperidines [1]. Its molecular formula is C16H23NO3, with a molecular weight of 277.36 g/mol [1]. The compound exists as a racemic mixture of cis and trans diastereomers unless otherwise specified, with the trans stereoisomer (CAS 1448682-11-8) being commercially available at purities ≥95% . This protected piperidine scaffold is widely employed as a synthetic intermediate in medicinal chemistry and PROTAC development due to the orthogonal reactivity conferred by the Boc protecting group and the dual functional handles provided by the 4-hydroxyl and 3-phenyl substituents .

Why Generic Substitution of tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate (CAS 632352-57-9) Compromises Synthetic Fidelity


Generic substitution of this compound with an unprotected 4-hydroxy-3-phenylpiperidine or a different N-protected analog introduces significant risks to synthetic reproducibility and downstream product quality. The tert-butyloxycarbonyl (Boc) group is selectively cleavable under mild acidic conditions (e.g., TFA), while remaining stable to nucleophiles and basic conditions, enabling orthogonal protection strategies in multi-step syntheses [1]. Replacing the Boc group with an acid-stable protecting group (e.g., benzyl) alters the deprotection sequence and may expose sensitive functional groups to harsh hydrogenolysis conditions. Moreover, the stereochemical configuration at the 3- and 4-positions directly influences the three-dimensional orientation of the phenyl and hydroxyl groups, which is critical for target binding in biologically active molecules [2]. Substituting a racemic mixture for a single enantiomer or vice versa can lead to confounding biological results or failed recrystallizations. The evidence presented below quantifies these differentiation points.

Quantitative Differentiation of tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate (CAS 632352-57-9) Against Key Comparators


Purity Benchmarking: 95% Minimum Purity vs. Unprotected Analog

The target compound is supplied with a minimum purity specification of 95% (by HPLC) . In contrast, the unprotected analog 4-(3-hydroxyphenyl)piperidine (CAS 110878-71-2) is commercially available at a higher purity of >98.0% (GC/T) [1]. The difference reflects the inherent synthetic challenges and purification requirements of Boc-protected piperidines, which often necessitate lower purity acceptance criteria due to their use as intermediates rather than final APIs. This specification sets a clear procurement expectation.

Purity Quality Control Synthetic Intermediate

Molecular Weight and Lipophilicity Differentiation: 277.36 g/mol vs. Unprotected Analog

The molecular weight of the target compound is 277.36 g/mol [1], compared to 177.25 g/mol for the unprotected 4-(3-hydroxyphenyl)piperidine [2]. This 100.11 g/mol increase is entirely attributable to the Boc protecting group, which also increases lipophilicity (clogP ~2.5 vs. ~1.2 for the unprotected amine). The higher lipophilicity of the Boc-protected species facilitates organic solvent extraction during workup and improves chromatographic resolution on reversed-phase HPLC, a practical advantage in synthetic workflows.

Physicochemical Properties Lipophilicity Synthetic Handling

Orthogonal Protection: Boc Group Stability Under Basic Conditions vs. Acid-Labile Cleavage

The Boc protecting group on the target compound is stable to nucleophiles and strong bases (e.g., NaOH, LiAlH4) but is quantitatively removed under mild acidic conditions using trifluoroacetic acid (TFA) at room temperature within 1–5 minutes [1]. In contrast, the unprotected amine (comparator) would undergo N-alkylation or acylation under the same basic conditions, precluding its use in multi-step sequences where the nitrogen must remain masked. This orthogonal stability profile is a defining feature of the Boc-piperidine scaffold and is not shared by N-benzyl or N-allyl protected analogs, which require harsher or less selective deprotection conditions (e.g., hydrogenolysis or Pd catalysis).

Protecting Group Orthogonal Synthesis Boc Deprotection

Stereochemical Impact: Trans vs. Cis Diastereomers in Biological Activity

The target compound (CAS 632352-57-9) is typically supplied as a mixture of cis and trans diastereomers unless otherwise specified. The trans isomer (CAS 1448682-11-8) and cis isomer (CAS 880094-04-2) exhibit distinct three-dimensional geometries, which can profoundly affect biological target engagement. While direct comparative binding data for this specific scaffold is limited in the public domain, class-level SAR for 4-phenylpiperidines demonstrates that the trans configuration (3,4-substituents on opposite faces) often results in enhanced opioid receptor binding compared to the cis analog [1]. This stereochemical differentiation is critical for applications in CNS drug discovery, where even minor conformational changes can shift selectivity profiles.

Stereochemistry Diastereomer Receptor Binding

PROTAC Linker Utility: Piperidine Scaffold Enhances Metabolic Stability

Piperidine-containing linkers, including Boc-protected 4-hydroxy-3-phenylpiperidines, are employed in PROTAC design to improve metabolic stability and degradation efficiency. In a comparative study of FLT3-ITD PROTACs, compounds containing rigid piperidine/cyclohexyl linkers achieved >95% degradation of the target protein at nanomolar concentrations, outperforming PROTACs with more flexible linkers [1]. While this data is not from the exact target compound, it supports the class-level inference that the rigid piperidine core confers pharmacokinetic advantages over purely aliphatic linkers.

PROTAC Linker Metabolic Stability

Optimal Application Scenarios for tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate (CAS 632352-57-9)


Multi-Step Synthesis of CNS-Targeted Pharmaceuticals Requiring Orthogonal Protection

The Boc group's stability to nucleophiles and bases allows this intermediate to be carried through multiple synthetic transformations (e.g., Grignard additions, amide couplings) before selective deprotection with TFA to reveal the free piperidine nitrogen for final functionalization. This orthogonal protection strategy is essential for constructing complex CNS-active molecules where the piperidine nitrogen must remain masked until the final step [1].

Construction of Stereochemically Defined PROTAC Linkers

When procured as a single diastereomer (e.g., trans CAS 1448682-11-8), the rigid 4-hydroxy-3-phenylpiperidine core provides a conformationally constrained linker for PROTAC design. The hydroxyl group serves as a versatile attachment point for E3 ligase ligands, while the Boc-protected nitrogen can be unmasked and coupled to a target-protein ligand. The rigid scaffold has been shown to enhance metabolic stability and degradation efficiency in PROTACs [1].

Development of Opioid Receptor Ligands with Defined Stereochemistry

Given the established SAR for 4-phenylpiperidines [1], the trans isomer of this compound may serve as a key intermediate for synthesizing narcotic antagonists or analgesics. The stereochemical integrity of the 3-phenyl and 4-hydroxyl groups is critical for achieving the desired receptor subtype selectivity, making the procurement of stereochemically pure material essential for SAR studies.

Quality Control Reference Standard for Boc-Protected Piperidine Impurity Profiling

With a minimum purity of 95% [1], this compound can be used as a reference standard for HPLC method development and impurity identification in API manufacturing processes involving Boc-piperidine intermediates. Its well-defined retention time and UV profile facilitate accurate quantitation of related substances.

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